Cas no 31148-60-4 (27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-)

27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- structure
31148-60-4 structure
Nome del prodotto:27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
Numero CAS:31148-60-4
MF:C43H48N4O6
MW:716.864431381226
CID:315337
PubChem ID:441539

27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
    • subsessiline
    • Grandifoline
    • BDBM50044111
    • methyl ent-6beta,21;8beta,2';6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
    • methyl (1R,2R,6R,17R,21R,23R,31R,37S,41R,43S,46S,47R)-26-methoxy-3,22,38-trioxa-10,20,24,34-tetrazatetradecacyclo[22.20.1.16,17.131,34.01,21.02,6.09,17.011,16.023,31.023,43.025,30.037,41.020,47.041,46]heptatetraconta-8,11,13,15,25(30),26,28-heptaene-8-carboxylate
    • CHEMBL3325767
    • Q27105743
    • Subssesiline
    • 31148-60-4
    • methyl ent-6beta,21
    • 6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
    • 8beta,2'
    • C08433
    • Amataine
    • CHEBI:2625
    • Inchi: InChI=1S/C43H48N4O6/c1-49-29-9-5-7-27-31(29)47-23-40-21-24-20-38-13-18-51-30(38)10-15-45-16-12-42(27,35(38)45)43(24,47)53-37(40)46-17-11-41-26-6-3-4-8-28(26)44-32(41)25(33(48)50-2)22-39(34(41)46)14-19-52-36(39)40/h3-9,24,30,34-37,44H,10-23H2,1-2H3/t24?,30-,34-,35-,36+,37?,38+,39-,40+,41-,42+,43+/m0/s1
    • Chiave InChI: RZBFPDQKWUWUCK-SAXDTXNISA-N
    • Sorrisi: COC(C1C[C@]23CCO[C@H]2[C@@]24CC5[C@@]6(N(C2)C2C(=CC=CC=2[C@]26CCN6[C@H]2[C@@]2(C5)CCO[C@H]2CC6)OC)OC4N2CC[C@]4([C@H]32)C2=CC=CC=C2NC=14)=O

Proprietà calcolate

  • Massa esatta: 716.357
  • Massa monoisotopica: 716.357
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 3
  • Complessità: 1730
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 85A^2
  • XLogP3: 4.5

Proprietà sperimentali

  • Densità: 1.5
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.749

27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Letteratura correlata

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd